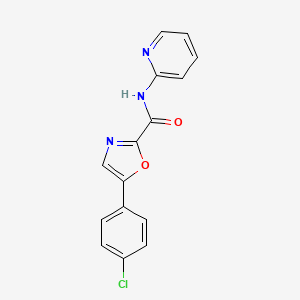

5-(4-chlorophenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide

Description

5-(4-Chlorophenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide is a heterocyclic compound featuring an oxazole core substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a carboxamide linked to a pyridin-2-yl moiety. Oxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties. The 4-chlorophenyl group enhances lipophilicity and may improve binding affinity to hydrophobic pockets in target proteins, while the pyridin-2-yl group contributes to hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-pyridin-2-yl-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2/c16-11-6-4-10(5-7-11)12-9-18-15(21-12)14(20)19-13-3-1-2-8-17-13/h1-9H,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAMWCMBWAIZEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide typically involves the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorinated aromatic compound is introduced.

Attachment of the pyridin-2-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:

Scaling up the reaction: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Compound 1 : 5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide ()

- Structural Differences: Heterocycle: 1,3,4-Oxadiazole replaces oxazole. Oxadiazoles exhibit greater metabolic stability and stronger hydrogen-bonding capacity due to additional nitrogen atoms. Phenyl Substituent: A 4-chloro-2-phenoxyphenyl group introduces steric bulk and electron-withdrawing effects compared to the simpler 4-chlorophenyl group in the target compound. Pyridine Substituent: A 4-methylpyridin-2-yl group increases lipophilicity (logP) but may reduce aqueous solubility .

- Spectroscopic Data: IR: Oxadiazole C=N stretching (~1600 cm⁻¹) vs. oxazole C-O-C (~1250 cm⁻¹). 1H-NMR: Phenoxy protons (δ 6.8–7.5 ppm) and methylpyridine protons (δ 2.5 ppm) are unique to Compound 1.

Compound 2 : N-(5-(3-(1-(Thiazol-2-yl)Amino)-1-Oxopropan-2-yl)Phenyl)Pyridin-2-yl)Acrylamide ()

- Functional Groups: Acrylamide enables covalent inhibition, contrasting with the non-covalent carboxamide in the target compound. Substituents: A propanamide-thiazole side chain modifies steric and electronic properties.

Therapeutic Application : Designed as a CDK7 inhibitor for cancer, highlighting the role of heterocycle choice (thiazole vs. oxazole) in kinase selectivity .

Substituent Effects on Pharmacokinetics

Comparison with Taranabant ()

Taranabant (CAS 701977-09-5) is a propanamide derivative with a 4-chlorophenyl group, developed for obesity treatment. While it shares the 4-chlorophenyl motif with the target compound, its structure diverges significantly:

Research Implications and Gaps

- Activity Data: No direct biological data for the target compound are provided in the evidence.

- Synthetic Feasibility : The target compound’s simpler structure (vs. Compound 1) may favor scalable synthesis.

- Electronic Effects : Oxazole’s electron-rich core may favor interactions with cationic residues (e.g., lysine) compared to oxadiazole or thiazole.

Biological Activity

5-(4-chlorophenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide (CAS No. 955661-09-3) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

The synthesis of 5-(4-chlorophenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide typically involves several key steps:

- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

- Introduction of the 4-Chlorophenyl Group : A substitution reaction introduces this group into the compound.

- Attachment of the Pyridin-2-yl Group : Coupling reactions, such as Suzuki or Heck reactions using palladium catalysts, are commonly employed for this step.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : The compound can bind to cell surface receptors, modulating cellular responses.

- Gene Expression Modulation : It has the potential to interact with DNA/RNA, influencing gene expression and cellular processes.

Biological Activity

Research has indicated that 5-(4-chlorophenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide exhibits notable anticancer properties. It has been tested against several human cancer cell lines, demonstrating cytotoxic activity. The following table summarizes some key studies on its biological effects:

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including lung (A549), breast (MCF7), and colon (HT29) cancers. The mechanism involves apoptosis induction through caspase activation and inhibition of angiogenesis via VEGFR-2 blockade . -

Comparison with Similar Compounds :

When compared to other oxazole derivatives, such as 5-(4-bromophenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide, the chlorinated variant showed enhanced potency against certain cancer types due to its unique electronic properties conferred by the 4-chlorophenyl group .

Q & A

Q. How can synthesis routes for 5-(4-chlorophenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step reactions with careful control of reaction parameters. Key steps include:

- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., DCC or EDC) to form the amide bond between oxazole and pyridine moieties.

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity .

- Temperature Control : Maintaining temperatures between 60–80°C during cyclization steps to avoid side reactions .

- Catalyst Use : Lewis acids like zinc chloride may accelerate heterocycle formation .

Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. What analytical techniques are essential for confirming the structural integrity of 5-(4-chlorophenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:

- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks, with aromatic protons (7–8 ppm) and amide carbonyl signals (~165 ppm) as key markers .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns (UV detection at 254 nm) assesses purity (>95%) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 340.05) .

Q. Which preliminary biological assays are recommended to evaluate the compound’s therapeutic potential?

- Methodological Answer : Initial screening should focus on:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL indicating promise .

- Anti-Inflammatory Potential : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophage models (e.g., RAW 264.7 cells) at 10–100 µM concentrations .

- Cytotoxicity Profiling : MTT assays on HEK-293 or HepG2 cells to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

- Methodological Answer : SAR strategies include:

- Systematic Substitution : Introducing electron-withdrawing groups (e.g., -CF) at the 4-chlorophenyl ring to modulate electronic effects and binding affinity .

- Heterocycle Replacement : Swapping pyridine with quinoline or isoquinoline to explore π-π stacking interactions with target proteins .

- Computational Modeling : Density Functional Theory (DFT) calculations predict substituent effects on molecular reactivity, while molecular docking identifies binding poses in enzymes like kinases .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?

- Methodological Answer : To address discrepancies:

- Reproducibility Checks : Standardize assay protocols (e.g., ATP levels in kinase assays) across labs .

- Purity Verification : Re-test compound batches using HPLC-MS to rule out impurities (>99% purity required for conclusive data) .

- Orthogonal Assays : Validate findings using complementary methods (e.g., SPR for binding affinity alongside enzymatic assays) .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Computational workflows include:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like EGFR or COX-2, with scoring functions (e.g., ΔG < -8 kcal/mol) indicating strong interactions .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories, focusing on hydrogen bonds and hydrophobic contacts .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~3.5 for optimal membrane permeability) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer : Optimization approaches:

- Prodrug Design : Esterification of the carboxamide group to enhance aqueous solubility .

- Nanoformulation : Encapsulation in PLGA nanoparticles (size <200 nm) for sustained release .

- Co-Crystallization : Use of co-formers like succinic acid to modify crystal lattice and dissolution rates .

Q. How can metabolic stability be evaluated to prioritize derivatives for preclinical testing?

- Methodological Answer : Key methodologies include:

- In Vitro Microsomal Assays : Incubation with liver microsomes (human or rat) to measure half-life (t >60 minutes preferred) .

- CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) identify metabolic liabilities (IC >10 µM desired) .

- LC-MS/MS Metabolite ID : High-resolution MS/MS detects phase I/II metabolites, guiding structural modifications to block oxidative hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.